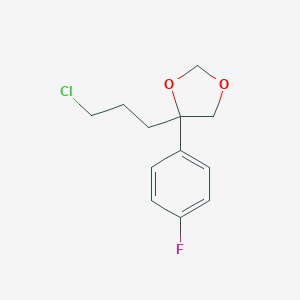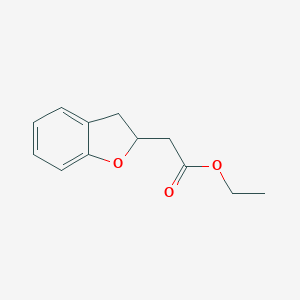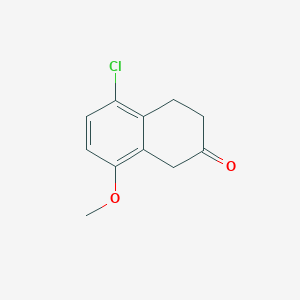
5-Chloro-8-methoxyl-2-tetralone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-8-methoxyl-2-tetralone: is an organic compound with the molecular formula C11H11ClO2 . It is a derivative of tetralone, characterized by the presence of a chlorine atom at the 5th position and a methoxy group at the 8th position on the tetralone ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-8-methoxyl-2-tetralone typically involves the reduction of 1,6-dimethoxy benzene using sodium metal in an alcohol medium and an ammonia medium at a temperature between 15 and 35 degrees Celsius. The weight ratios of the reagents are crucial for the reaction’s success: anhydrous alcohol to 1,6-dimethoxy benzene (6.0-9.0:1), ammonia liquid to 1,6-dimethoxy benzene (0.05-0.4:1), and sodium metal to 1,6-dimethoxy benzene (0.7-1.2:1). The reduction time ranges from 35 to 48 hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is conducted in cleanroom environments to ensure high purity and quality of the final product. The production capacity can range from kilograms to metric tons, depending on the demand.
化学反応の分析
Types of Reactions:
Oxidation: 5-Chloro-8-methoxyl-2-tetralone can undergo oxidation reactions to form corresponding quinones.
Reduction: The compound can be reduced to form various dihydro derivatives.
Substitution: Halogenation and other substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogenating agents like chlorine or bromine under controlled conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Chemistry: 5-Chloro-8-methoxyl-2-tetralone is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology and Medicine: The compound is investigated for its potential pharmacological properties. It is used in the synthesis of medicinal compounds, particularly those targeting neurological disorders such as Parkinson’s disease .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials.
作用機序
The exact mechanism of action of 5-Chloro-8-methoxyl-2-tetralone is not well-documented. its derivatives are known to interact with various molecular targets, including enzymes and receptors involved in neurological pathways. The compound’s effects are likely mediated through its interaction with these molecular targets, influencing biochemical pathways and cellular functions .
類似化合物との比較
8-Methoxy-2-tetralone: Lacks the chlorine atom at the 5th position.
5-Chloro-2-tetralone: Lacks the methoxy group at the 8th position.
2-Methyl-1-tetralone: Substituted with a methyl group instead of a chlorine or methoxy group.
Uniqueness: 5-Chloro-8-methoxyl-2-tetralone is unique due to the presence of both a chlorine atom and a methoxy group on the tetralone ring. This dual substitution imparts distinct chemical and physical properties, making it valuable for specific synthetic and research applications .
特性
IUPAC Name |
5-chloro-8-methoxy-3,4-dihydro-1H-naphthalen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-14-11-5-4-10(12)8-3-2-7(13)6-9(8)11/h4-5H,2-3,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYGBVYIWWOBMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CC(=O)CCC2=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50570728 |
Source


|
| Record name | 5-Chloro-8-methoxy-3,4-dihydronaphthalen-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136949-71-8 |
Source


|
| Record name | 5-Chloro-8-methoxy-3,4-dihydronaphthalen-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

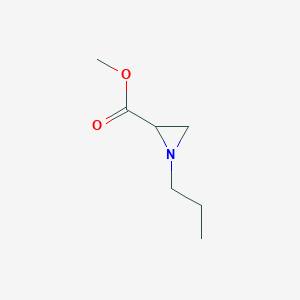
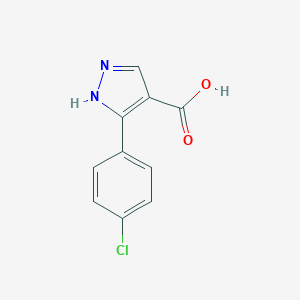


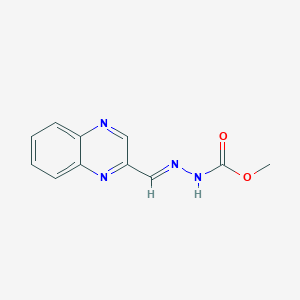
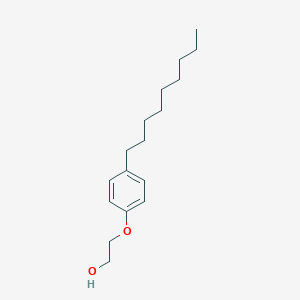
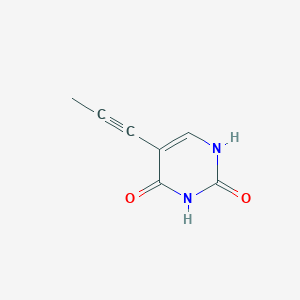

![3-benzyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B144594.png)

